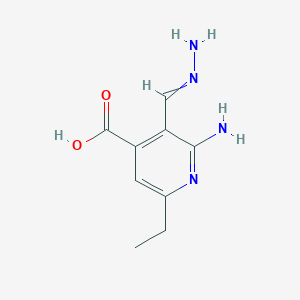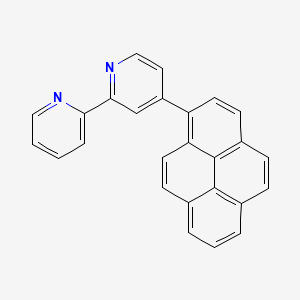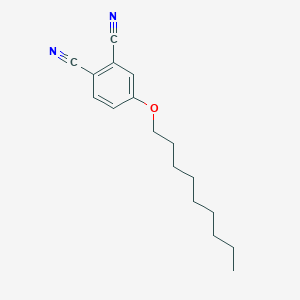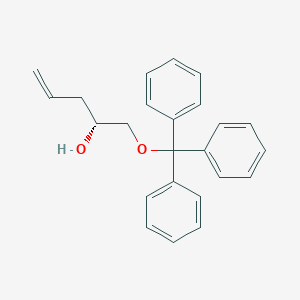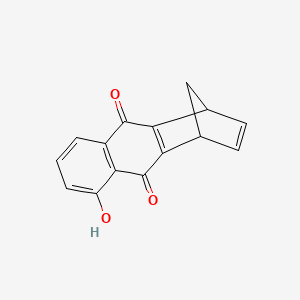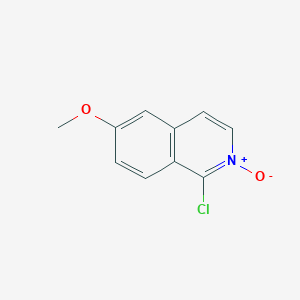
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxyl group, three phenyl groups, and a conjugated enone system, making it an interesting subject for studies in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form the enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enone system can be reduced to form saturated compounds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a diketone, while reduction can produce a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that it can bind to enzymes like cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels . These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,4,6-trimethoxychalcone: Another chalcone derivative with similar structural features.
1,3,6-triphenylhex-3-en-5-yn-1-one: Lacks the hydroxyl group but shares the enone and phenyl groups.
Uniqueness
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
607740-76-1 |
|---|---|
Molekularformel |
C24H18O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one |
InChI |
InChI=1S/C24H18O2/c25-23(21-16-8-3-9-17-21)24(26)22(20-14-6-2-7-15-20)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-18,24,26H |
InChI-Schlüssel |
OGPIREWZDXZYKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
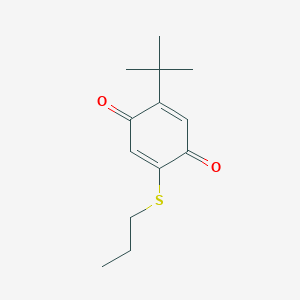
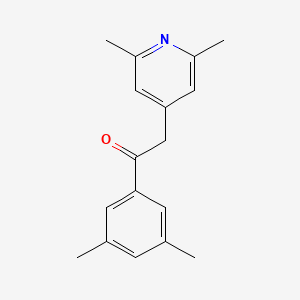
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
